N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with fluorine atoms and an ethylphenyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Functionalization with Fluorine:
Attachment of the Ethylphenyl Group: This step involves a nucleophilic substitution reaction where the ethylphenyl group is introduced using a suitable nucleophile.
Final Coupling: The final step involves coupling the functionalized quinoline with the acetamide moiety under mild conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases due to its potential biological activity.
Pharmacology: It can be studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication process. The fluorine atoms enhance its binding affinity to enzymes by forming strong hydrogen bonds. The ethylphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- 2,5-dichlorophenyl N-(3-ethylphenyl)carbamate
Uniqueness
N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is unique due to its combination of a quinoline core, fluorine atoms, and an ethylphenyl group. This combination enhances its chemical stability, biological activity, and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-3-17-4-8-21(9-5-17)30-15-19-12-18-6-10-22(35-2)14-25(18)32(27(19)34)16-26(33)31-24-13-20(28)7-11-23(24)29/h4-14,30H,3,15-16H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLNHIHHBEJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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